N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the quinoline derivative with appropriate thiadiazole precursors under specific conditions.
Functional Group Modifications: The final compound is obtained by introducing the ethyl, methoxyphenyl, and carboxamide groups through various organic reactions such as alkylation, nitration, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. Its methoxyphenyl group, for example, may enhance its ability to interact with biological targets, while the thiadiazole ring can contribute to its stability and reactivity.
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H20N4O2S/c1-4-18-25-26-22(29-18)24-21(27)19-13(2)20(14-9-11-15(28-3)12-10-14)23-17-8-6-5-7-16(17)19/h5-12H,4H2,1-3H3,(H,24,26,27) |
InChI Key |
ZSOWZMDCBMZQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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